

# Technical Whitepaper on ladademstat (ORY-1001) in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Irafamdastat |           |
| Cat. No.:            | B15604452    | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

Core Subject: ladademstat, a first-in-class, orally available, and selective covalent inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), an epigenetic regulator with a significant role in cancer cell differentiation and proliferation.

### Introduction

ladademstat (ORY-1001) is an investigational small molecule that selectively inhibits the epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1). LSD1 is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that plays a critical role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9) [3][4].

In numerous cancers, particularly hematologic malignancies like Acute Myeloid Leukemia (AML), LSD1 is overexpressed and is crucial for maintaining a state of poor differentiation, thereby promoting leukemic stem cell capacity and proliferation[4]. By inhibiting LSD1, ladademstat aims to restore normal gene expression, induce differentiation of cancer cells, and reduce tumor growth[3].

### **Mechanism of Action**

ladademstat exerts its antineoplastic effects through a dual mechanism targeting LSD1's enzymatic and scaffolding functions[4].



- Inhibition of Demethylase Activity: It binds covalently to the FAD cofactor in the catalytic center of LSD1. This action blocks the demethylation of key histone marks like H3K4me1/2, leading to an increase in these marks and the subsequent expression of tumor suppressor and differentiation-associated genes[3].
- Disruption of Scaffolding Function: In myeloid cells, LSD1 acts as a scaffold for the GFI1/CoREST transcriptional repressor complex, which is essential for maintaining the leukemic phenotype. Iadademstat's binding to LSD1 induces a conformational change that sterically hinders the interaction between LSD1 and GFI-1. This uncoupling disrupts the repressor complex, forcing leukemic blasts to differentiate[4].

This dual action leads to a shift from a proliferative to a differentiation gene signature in AML cells, representing a potent therapeutic strategy[4].

# **Signaling Pathway Diagram**



Click to download full resolution via product page

Caption: Mechanism of ladademstat in AML.



### **Preclinical and Clinical Research Data**

ladademstat has undergone evaluation as a monotherapy and in combination with other agents in both preclinical models and human clinical trials.

#### **Preclinical Evaluation**

Preclinical studies in AML models demonstrated that ladademstat induces a gene expression shift from a proliferation to a differentiation signature, validating its mechanism of action. These studies provided the rationale for its clinical development[4]. In Small Cell Lung Cancer (SCLC) models, ladademstat was shown to impair the binding between LSD1 and INSM1, restoring the expression of tumor-suppressing genes like NOTCH1 and leading to significant tumor regression.

#### **Clinical Trial Data**

ladademstat has shown a manageable safety profile and promising efficacy in multiple clinical trials, particularly in hematologic malignancies.

Table 1: Summary of Key Clinical Trial Results for ladademstat



| Trial Name /<br>Identifier       | Cancer Type                       | Treatment<br>Regimen          | Key Efficacy<br>Results                                                                                                                                                           | Reference |
|----------------------------------|-----------------------------------|-------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| ALICE (Phase<br>II)              | 1st Line<br>Elderly Unfit<br>AML  | ladademstat +<br>Azacitidine  | Objective Response Rate (ORR): 81% (in 27 evaluable pts) Complete Remission (CR/CRi): 64% of responders Median Overall Survival (OS) for CR/CRi pts: ~14.3 months                 | [4]       |
| Phase I/IIa (First-<br>in-Human) | Relapsed/Refract<br>ory (R/R) AML | ladademstat<br>Monotherapy    | Confirmed biologic activity, reduction in blood/bone marrow blasts, and one Complete Remission with incomplete count recovery (CRi). Established Recommended Phase 2 Dose (RP2D). | [5]       |
| FRIDA (Phase<br>lb)              | FLT3-mutated<br>R/R AML           | ladademstat +<br>Gilteritinib | Response Rate (at expansion dose): 67% (8/12 pts) Complete Response (CR+CRh+CRi): 58% (7/12 pts)                                                                                  |           |



| Trial Name <i>l</i><br>Identifier | Cancer Type                     | Treatment<br>Regimen                         | Key Efficacy<br>Results                                     | Reference |
|-----------------------------------|---------------------------------|----------------------------------------------|-------------------------------------------------------------|-----------|
| Phase Ib (Triplet<br>Combo)       | Newly<br>Diagnosed Unfit<br>AML | ladademstat +<br>Azacitidine +<br>Venetoclax | Overall Response Rate: 100% (preliminary data, first 8 pts) |           |

| CLEPSIDRA (Phase IIa) | 2nd Line SCLC | Iadademstat + Platinum/Etoposide | Showed strong and long-lasting tumor regression in preclinical models, providing rationale for this trial. |

# **Experimental Protocols and Methodologies**

The clinical development of ladademstat has been guided by robust trial designs. Below is a generalized protocol based on the ALICE Phase II study.

# **ALICE Phase II Trial Protocol (Generalized)**

- Study Design: A Phase 2, open-label study to evaluate the safety and efficacy of ladademstat in combination with Azacitidine for the frontline treatment of adult AML patients considered unfit for intensive chemotherapy[4].
- Patient Population: Adult patients with previously untreated, de novo or secondary AML, classified as unfit for standard induction therapy based on age (e.g., >75 years) or comorbidities[4].
- Treatment Regimen:
  - ladademstat: Administered orally at doses of 60 or 90 μg/m²/day, on a schedule of 5 days on, 2 days off, weekly[4].
  - Azacitidine: 75 mg/m² administered subcutaneously for 7 days on a 28-day cycle[4].
- Primary Endpoints:



- Safety and tolerability of the combination.
- Overall Response Rate (ORR), including CR, CRi, and partial remission (PR)[4].
- · Secondary Endpoints:
  - Duration of Response (DoR).
  - Overall Survival (OS).
  - Pharmacokinetic (PK) and Pharmacodynamic (PD) assessments to confirm target engagement and biological activity[4][5].
- Assessments:
  - Safety was monitored via adverse event (AE) reporting according to standard criteria.
  - Efficacy was assessed by bone marrow aspirates and biopsies at baseline, end of Cycle 2, and as clinically indicated.
  - Measurable Residual Disease (MRD) was evaluated in responding patients by flow cytometry[4].

# **Experimental Workflow Diagram**





Click to download full resolution via product page

Caption: Generalized workflow for the ALICE Phase II clinical trial.

# **Conclusion and Future Directions**

ladademstat is a promising, first-in-class LSD1 inhibitor with a unique dual mechanism of action that promotes differentiation in cancer cells. Clinical data, particularly in AML, have demonstrated a favorable safety profile and robust efficacy, both as a monotherapy and in



combination with standard-of-care agents like azacitidine. The high response rates observed in difficult-to-treat patient populations, including those with high-risk mutations, underscore its potential to address significant unmet medical needs[4].

Ongoing and future research will continue to explore ladademstat's efficacy in broader patient populations and different cancer types, including solid tumors like SCLC and neuroendocrine carcinomas. Further combination strategies, such as the triplet therapy with venetoclax and azacitidine, may offer even greater clinical benefit and are currently under investigation. The identification of predictive biomarkers will be crucial for optimizing patient selection and personalizing treatment strategies moving forward.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Reguest Quote Online.

### References

- 1. CC-97489 by Bristol-Myers Squibb for Epilepsy: Likelihood of Approval [pharmaceutical-technology.com]
- 2. Facebook [cancer.gov]
- 3. Facebook [cancer.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [Technical Whitepaper on ladademstat (ORY-1001) in Oncology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15604452#irafamdastat-in-oncology-and-cancer-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com